molecular formula C12H15NO3 B6184354 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 2624140-68-5

7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B6184354
CAS No.: 2624140-68-5
M. Wt: 221.3
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Description

7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a benzene ring fused to an oxazepine ring, with a methoxy group at the 7th position and two methyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group at the 7th position using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Lacks the two methyl groups at the 2nd position.

    2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Lacks the methoxy group at the 7th position.

    7-Hydroxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: Has a hydroxyl group instead of a methoxy group at the 7th position.

Uniqueness

The presence of both the methoxy group at the 7th position and the two methyl groups at the 2nd position makes 7-methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

CAS No.

2624140-68-5

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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